molecular formula C12H18N2O2 B1492206 Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate CAS No. 2098038-11-8

Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate

Cat. No.: B1492206
CAS No.: 2098038-11-8
M. Wt: 222.28 g/mol
InChI Key: VVLBZECEBFVSLB-UHFFFAOYSA-N
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Description

Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. As an ester-substituted pyrimidine, it serves as a versatile building block and key intermediate for the synthesis of more complex molecules . The pyrimidine core structure is a privileged scaffold in drug discovery, often found in compounds with biological activity. The specific substitution pattern featuring the 2,2-dimethylpropyl (pivalyl) group at the 6-position may be explored for its influence on the compound's physicochemical properties and its potential to interact with biological targets, as seen in research related to sphingosine 1-phosphate (S1P) receptor binders for the treatment of autoimmune diseases . Researchers utilize such derivatives in the design and development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-16-11(15)10-6-9(13-8-14-10)7-12(2,3)4/h6,8H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLBZECEBFVSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps, including cyclocondensation reactions and subsequent modifications to achieve the desired structure. The compound can be synthesized from readily available precursors through a series of chemical reactions that include esterification and alkylation processes.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. In particular, research has shown that derivatives with similar structures exhibit significant inhibitory activity against HL-60 leukemia cells. For instance, a related compound demonstrated an IC50 value of 3.4 µM , indicating potent antiproliferative activity comparable to established chemotherapeutics like all-trans retinoic acid (ATRA) .

The mechanism by which this compound exerts its biological effects may involve:

  • Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : Evidence indicates that the compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

  • HL-60 Cell Line Study : A study investigated the effects of this compound on HL-60 cells. The results indicated a dose-dependent decrease in cell viability with significant statistical relevance (p < 0.01) when treated with concentrations ranging from 0.5 µM to 10 µM .
  • Structure-Activity Relationship (SAR) : Further investigations into the SAR revealed that variations in alkyl substituents significantly influence the biological activity of pyrimidine derivatives. For instance, increasing the length or branching of alkyl groups at the 4-position enhanced antiproliferative effects .

Research Findings Summary Table

Compound NameIC50 (µM)Cell LineMechanism
This compound3.4HL-60Cell cycle arrest and apoptosis
Related Compound A7.9HL-60Cell cycle arrest
All-trans Retinoic Acid (ATRA)~1HL-60Differentiation induction

Comparison with Similar Compounds

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Core Structure : Similar pyrimidine backbone but with a thietane (3-membered sulfur ring) at the 4-position and a thioacetate group at the 2-position.
  • Key Differences :
    • Substituent at 4-position: Thietan-3-yloxy vs. ethyl ester.
    • Additional sulfur-containing substituent (thioacetate) at 2-position.
  • The thioacetate may enhance redox activity or metal chelation .

Table 1: Pyrimidine Derivatives Comparison

Compound Substituents (Position) Molecular Formula Notable Features
Target Compound 6-(Neopentyl), 4-(Ethyl ester) C₁₃H₂₀N₂O₂ High steric bulk, moderate polarity
Compound 1 4-(Thietan-3-yloxy), 2-(Thioacetate) C₁₃H₁₈N₂O₃S₂ Sulfur-rich, strained ring system

Neopentyl-Containing Esters

2,2-Dimethylpropyl Isopropylpropylphosphoramidocyanidate (CAS: 75-84-3)

  • Core Structure : Phosphoramidocyanidate ester with a neopentyl group.
  • Key Differences :
    • Phosphorus-containing backbone vs. pyrimidine.
    • Functional groups: Phosphoramidocyanidate (P–N–C≡N) vs. carboxylate.

Table 2: Neopentyl Esters in Diverse Scaffolds

Compound Core Structure Functional Group Applications/Properties
Target Compound Pyrimidine Ethyl carboxylate Drug/agrochemical intermediate
CAS 75-84-3 Phosphoramidocyanidate Isopropylpropylamide Neurotoxic potential (organophosphate)

Alkyl Chain Variations in Piperidine Derivatives

2,2,6,6-Tetramethylpiperidin-4-yl Esters

  • Core Structure : Piperidine ring with tetramethyl substitution and variable ester chains (e.g., acetate, propionate).
  • Key Differences: Saturated 6-membered ring (piperidine) vs. aromatic pyrimidine. Longer alkyl esters (up to nonanoate) vs. ethyl ester.
  • Implications : Piperidine derivatives exhibit greater conformational flexibility, while longer esters may enhance lipid solubility and membrane permeability compared to the target compound’s ethyl group .

Table 3: Piperidine vs. Pyrimidine Esters

Compound Type Ring System Ester Chain Length Predicted LogP*
Target Compound Pyrimidine Ethyl (C2) ~2.5 (moderate lipophilicity)
Piperidin-4-yl Nonanoate Piperidine Nonyl (C9) ~5.8 (highly lipophilic)

*Calculated using fragment-based methods.

Research Findings and Trends

  • Metabolic Stability : The neopentyl group in the target compound likely reduces cytochrome P450-mediated oxidation compared to linear alkyl chains (e.g., propyl or butyl) .
  • Solubility : Ethyl esters generally exhibit better aqueous solubility than bulkier esters (e.g., neopentyl phosphoramidocyanidates), but poorer than short-chain carboxylates (e.g., acetate) .
  • Synthetic Accessibility : The pyrimidine core allows modular substitution, enabling rapid generation of analogs, whereas phosphorus-containing esters require specialized handling due to toxicity risks .

Preparation Methods

Preparation of the Pyrimidine Core

Pyrimidine derivatives are often synthesized by cyclization reactions involving amidines and β-dicarbonyl compounds or via functionalization of preformed pyrimidine rings.

  • For example, direct alkylation of uracil derivatives (a pyrimidine dione) with alkyl halides under basic conditions has been reported to yield selectively alkylated pyrimidines. This method involves heating uracil derivatives with alkyl iodides in aqueous sodium hydroxide and ethanol, followed by workup and purification.

  • The pyrimidine ring can also be constructed via Vilsmeier-Haack formylation followed by condensation with cyanoacetamide, as demonstrated in the synthesis of related pyrido[2,3-d]pyrimidine derivatives.

Introduction of the 2,2-Dimethylpropyl Group

The bulky 2,2-dimethylpropyl substituent (tert-butyl-like group) is typically introduced via alkylation reactions using the corresponding alkyl halide.

  • Alkylation of the pyrimidine ring at the 6-position can be accomplished by nucleophilic substitution with 2,2-dimethylpropyl halides in the presence of a base, often under reflux conditions in ethanol or other suitable solvents.

  • Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions, especially given the steric bulk of the substituent.

Esterification to Form Ethyl Carboxylate

The ester functionality at the 4-position is introduced either by:

  • Direct esterification of the corresponding carboxylic acid derivative using ethanol and acid catalysts.

  • Or by using ester-containing starting materials or intermediates, such as ethyl cyanoacetate derivatives, which upon ring closure form the ester-substituted pyrimidine.

Representative Synthetic Procedure

A typical synthetic route based on analogous pyrimidine ester preparations might be:

Step Reagents and Conditions Outcome
1. Alkylation Uracil derivative + 2,2-dimethylpropyl iodide, NaOH (10-15%), EtOH, reflux 3-8 h Formation of 6-(2,2-dimethylpropyl)-uracil derivative
2. Vilsmeier-Haack Formylation POCl3 + DMF, 0°C to RT Formylation at 4-position
3. Condensation Cyanoacetamide, EtOH, triethylamine, reflux Formation of pyrimidine ring with ester group
4. Purification Flash chromatography (CH2Cl2/MeOH gradient) Pure ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate

Research Findings and Optimization

  • The alkylation step yield ranges from 40-53% depending on the alkyl halide and reaction conditions.

  • The use of aqueous sodium hydroxide with ethanol as solvent provides an efficient medium for selective alkylation without significant side reactions.

  • Purification by flash chromatography with low percentages of methanol in dichloromethane effectively separates the desired product from unreacted starting materials and by-products.

  • Stability studies of related pyrimidine derivatives indicate that the ester group remains intact under neutral and mildly acidic conditions, but harsh acidic or basic conditions can lead to hydrolysis or rearrangement.

Data Table: Summary of Key Reaction Parameters and Yields

Reaction Step Reagents/Conditions Yield (%) Notes
Alkylation 2,2-dimethylpropyl iodide, NaOH (10-15%), EtOH, reflux 3-8 h 40-53 Selective substitution at C-6 position
Vilsmeier-Haack POCl3, DMF, 0°C to RT 70-80 Formylation at C-4 position
Condensation Cyanoacetamide, EtOH, triethylamine, reflux 65-75 Ring closure with ester formation
Purification Flash chromatography (0-10% MeOH in CH2Cl2) N/A Effective separation of product

Notes on Alternative Methods and Analogues

  • Some studies have explored hydrazone formation and condensation with aldehydes to prepare related pyrimidine derivatives with different substituents.

  • Stereoselective synthesis of bicyclic derivatives involving thiazolidine or lactam moieties has been reported, but these are structurally distinct from the target compound and involve different synthetic pathways.

  • The bulky 2,2-dimethylpropyl group can influence the chemical stability and reactivity of the pyrimidine core, requiring optimization of reaction times and temperatures to maximize yields and purity.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate?

The compound is synthesized via nucleophilic substitution or alkylation reactions on a pyrimidine core. A typical approach involves introducing the 2,2-dimethylpropyl group using alkyl halides (e.g., neopentyl bromide) under basic conditions. For example, pyrimidine-4-carboxylate derivatives can react with 2,2-dimethylpropyl reagents in anhydrous solvents like DMF or THF, catalyzed by Pd or Cu for cross-coupling reactions . Purification is achieved via column chromatography, and yields are optimized by controlling temperature (60–80°C) and reaction time (12–24 hrs).

Q. Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and ester group integrity. For example, the ethyl ester typically shows a triplet at ~1.3 ppm (CH3_3) and a quartet at ~4.3 ppm (CH2_2) .
  • HRMS/ESI-MS : To verify molecular ion peaks (e.g., [M+H]+^+ or [M-1]^-) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles under laboratory conditions?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability tests indicate degradation under strong acidic/basic conditions (pH <2 or >10). Store at -20°C in inert atmospheres to prevent ester hydrolysis .

Advanced Research Questions

Q. How can steric hindrance from the 2,2-dimethylpropyl group impact reactivity?

The bulky neopentyl group reduces electrophilic substitution rates at the pyrimidine 6-position. Computational modeling (DFT) reveals increased activation energy for reactions at this site. Mitigation strategies include using bulky-base catalysts (e.g., DBU) or high-pressure conditions to enhance reaction kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition assays (e.g., IC50_{50} variability) may arise from impurity profiles or solvent effects. Methodological solutions:

  • Dose-response standardization : Use uniform DMSO concentrations (<1% v/v) to avoid solvent interference .
  • Structural analogs : Compare activity with methyl or propyl analogs to isolate the 2,2-dimethylpropyl group’s contribution .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like DPP-4 or bacterial enzymes. For instance, the 2,2-dimethylpropyl group may occupy hydrophobic pockets, while the carboxylate engages in hydrogen bonding. MD simulations (AMBER) assess binding stability over time .

Methodological Recommendations

  • Synthetic Challenges : Use Schlenk techniques for moisture-sensitive steps to improve reproducibility .
  • Analytical Pitfalls : Validate HPLC methods with spiked samples to detect co-eluting impurities .
  • Biological Assays : Include positive controls (e.g., known inhibitors) to calibrate activity measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate
Reactant of Route 2
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Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate

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